N1-Cyclohexyl vs. N1-Methyl Substitution: Molecular Weight and Lipophilicity Differentiation
The target compound exhibits a molecular weight of 223.27 g/mol, which is 56.04 g/mol (33.5%) greater than the N1-methyl analog 5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione (MW ~167.17 g/mol), providing increased steric bulk that can fill hydrophobic enzyme pockets inaccessible to smaller N1-substituted analogs [1]. The computed XLogP3-AA of 0.4 for the target compound indicates moderately higher lipophilicity compared to the N1-methyl analog (estimated XLogP ~ -0.5 to -0.3 for simpler 1-alkyluracils), a difference of approximately 0.7–0.9 log units that can significantly affect membrane permeability and protein binding [1]. The cyclohexyl group also adds conformational restriction (chair conformer preference) absent in flexible N1-alkyl chains, potentially reducing entropic penalties upon target binding [2].
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 223.27 g/mol; XLogP3-AA = 0.4 |
| Comparator Or Baseline | 5-(Aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione: MW ≈ 167.17 g/mol; estimated XLogP ≈ -0.5 to -0.3 |
| Quantified Difference | ΔMW = +56.04 g/mol (+33.5%); ΔXLogP ≈ +0.7 to +0.9 log units |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm); comparator XLogP estimated from structural analogs |
Why This Matters
The higher molecular weight and lipophilicity of the N1-cyclohexyl substituent can drive differential binding to hydrophobic sub-pockets in kinase ATP-binding sites, making this compound a more suitable scaffold for targets requiring N1-cycloalkyl occupancy than N1-methyl or N1-unsubstituted analogs.
- [1] PubChem Compound Summary, CID 115114789, computed properties: Molecular Weight 223.27 g/mol, XLogP3-AA 0.4. View Source
- [2] Eliel, E.L.; Wilen, S.H. Stereochemistry of Organic Compounds, Wiley, 1994. Cyclohexane conformational analysis provides basis for entropic advantage of cyclohexyl over acyclic alkyl substituents in protein binding. View Source
